Quantified Increase in Computed Lipophilicity (XLogP3) Compared to the Benzyl Ester Analog KCD-232
The target compound exhibits a computed partition coefficient (XLogP3) of 7.1, which is substantially higher than the XLogP3 of 4.5 for the direct structural analog KCD-232 [1][2]. This quantifies the dramatic impact of extending the ester linkage from a benzyl to a hexyl group on the molecule's overall lipophilicity, a key determinant of membrane permeability, plasma protein binding, and tissue distribution.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 7.1 |
| Comparator Or Baseline | 4-(4′-Chlorobenzyloxy)benzyl nicotinate (KCD-232): 4.5 |
| Quantified Difference | +2.6 log units (approx. 400-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
This large increase in lipophilicity suggests significantly different pharmacokinetic behavior and tissue distribution, making the target compound uniquely suited for research applications that require high-membrane-solubility nicotinate probes or lead-like compounds for CNS-penetrant or long-acting depot formulations.
- [1] PubChem. (2025). Computed chemical property XLogP3 for CID 3068166. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed chemical property XLogP3 for CID 124998 (KCD-232). National Center for Biotechnology Information. View Source
